molecular formula C9H8F3NO B11895827 5-(Trifluoromethoxy)indoline

5-(Trifluoromethoxy)indoline

Cat. No.: B11895827
M. Wt: 203.16 g/mol
InChI Key: MRLUMPSIODLMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethoxy)indoline ( 953906-76-8) is a versatile chemical building block of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C9H8F3NO and a molecular weight of 203.16 g/mol, this indoline derivative is characterized by the presence of a trifluoromethoxy group, a moiety known to enhance the metabolic stability, lipophilicity, and bioavailability of candidate molecules . As a saturated analogue of indole, the indoline scaffold offers a unique profile for constructing nitrogen-containing heterocycles, making it a valuable synthon for the development of pharmacologically active compounds. Research into similar trifluoromethoxy-substituted heterocycles has demonstrated selective cytotoxic effects on cancer cell lines, highlighting the potential of such structures in the discovery of new anticancer agents . This product is intended for research and development purposes only. Proper storage conditions are essential for maintaining stability; it is recommended to keep the compound in a dark place under an inert atmosphere at 2-8°C . Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethoxy)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8/h1-2,5,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLUMPSIODLMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Trifluoromethoxy Indoline and Its Derivatives

De Novo Synthetic Routes to the 5-(Trifluoromethoxy)indoline Scaffold

De novo synthesis involves the construction of the bicyclic indoline (B122111) structure from acyclic or monocyclic precursors. These methods offer flexibility in introducing substituents at various positions of the indoline core.

Palladium catalysis is a powerful tool for the synthesis of complex heterocyclic systems like indolines. researchgate.netthieme-connect.com Various cycloaddition and annulation strategies have been developed that allow for controlled access to trifluoromethyl- and trifluoromethoxy-substituted indolines.

One notable strategy involves a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. nih.govrsc.org This approach can lead to either indoles or indolines depending on the structure of the alkene substrate. For the synthesis of indolines, a [3+2] heteroannulation occurs with the hydrolysis product of the trifluoroacetimidoyl chloride through a 1,2-vicinal difunctionalization of β,γ-alkenes. nih.govrsc.org The reaction proceeds via the formation of a five-membered palladacycle intermediate, which, after oxidative addition and reductive elimination, yields the indoline product. rsc.org

Aryne annulation offers a metal-free alternative for synthesizing substituted indolines. The reaction of N-carbamoyl-functionalized enamine derivatives with benzyne, generated from silyl (B83357) aryl triflates, results in a formal [3+2] cycloaddition to afford indoline structures. organic-chemistry.orgcaltech.edu This method is effective for producing a range of substituted indolines, including 1,2,3-trisubstituted derivatives. organic-chemistry.orgcaltech.edu

Table 1: Palladium-Catalyzed Annulation for Indoline Synthesis rsc.org
Alkene Substrate TypeAnnulation TypeKey IntermediateProduct
β,γ-alkenes[3+2] HeteroannulationFive-membered palladacycleIndoline
γ,δ-alkenes[4+1] AnnulationNot specifiedIndole (B1671886)

A highly diastereoselective method for synthesizing trifluoromethyl-substituted indolines utilizes a Palladium-catalyzed interceptive decarboxylative benzylic cycloaddition (IDBC). organic-chemistry.orglookchem.com This reaction involves nonvinyl, trifluoromethyl benzoxazinanones and sulfur ylides. organic-chemistry.orglookchem.comresearchgate.net The presence of the trifluoromethyl group at the benzylic position is crucial, as its strong electron-withdrawing nature enhances the electrophilicity of the benzylic carbon, facilitating the formation of a palladium-π-benzyl zwitterionic intermediate. organic-chemistry.orglookchem.com

This intermediate is then intercepted by the sulfur ylide in a [4+1] cycloaddition to furnish the desired trifluoromethyl-indoline. lookchem.com The reaction exhibits excellent yields (up to 98%) and high diastereoselectivity (>99:1). organic-chemistry.org The methodology is tolerant of various substituents on the benzoxazinanone ring, including electron-donating and electron-withdrawing groups. organic-chemistry.org

Table 2: Optimized Conditions for IDBC Synthesis of CF3-Indolines organic-chemistry.org
ParameterCondition
CatalystPd2(dba)3·CHCl3
LigandPCy3
SolventTHF
Temperature40°C
YieldUp to 98%
Diastereoselectivity>99:1

The construction of the indoline nucleus can be achieved through intramolecular C-H amination reactions. Transition-metal catalysis is often employed to facilitate the formation of the new C-N bond that closes the five-membered ring. umich.edu These methods typically start with a substituted aniline (B41778) derivative bearing a suitable side chain, where a C-H bond on the side chain is activated and subsequently aminated by the aniline nitrogen.

Another approach involves a domino sequence that includes C(sp³)–H activation, 1,2-addition, and a defluorinative SNAr-cyclization. nih.gov This transition-metal-free method uses a strong base like potassium hexamethyldisilazide (KHMDS) to mediate the cyclocondensation of ortho-fluorinated methyl-arenes with N-aryl imines, providing a direct route to 1,2-diarylindolines in high yields. nih.gov

The reduction of indoles to indolines is a fundamental transformation that can be accomplished using various reducing agents. Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes, and hydroborane reagents can also effectively reduce the C2-C3 double bond of the indole ring. masterorganicchemistry.commasterorganicchemistry.com

Recent studies have explored the hydroboration of indoles using pinacolborane (HBpin), often in the presence of a catalyst. cardiff.ac.ukorganic-chemistry.orgnih.gov A lanthanide/B(C₆F₅)₃-promoted system has been shown to be effective for the reduction of various substituted indoles and quinolines. organic-chemistry.orgnih.gov The reaction proceeds through the formation of an indole-borane intermediate, followed by hydroboration and protodeborylation. cardiff.ac.ukorganic-chemistry.org This method is tolerant of indoles bearing electron-withdrawing groups, making it a viable strategy for the synthesis of this compound from 5-(trifluoromethoxy)indole.

Table 3: Lanthanide-Promoted Hydroboration of Indoles organic-chemistry.org
ComponentRole/Reagent
Indole SubstrateStarting Material
Hydroborating AgentPinacolborane (HBpin)
Catalyst SystemY[N(TMS)2]3 / B(C6F5)3
Additivep-trifluoromethylaniline (PTFMA)
ProductIndoline

While many synthetic routes rely on transition metals, metal-free approaches are gaining prominence due to their cost-effectiveness and reduced environmental impact. researchgate.net A metal- and irradiation-free cascade reaction has been developed for the synthesis of functionalized tricyclic indolines from aniline-derived allenols and alkenols. nih.gov This method involves a bis(triflyl)ethylation followed by a sequential cyclization, forming indolines with two contiguous stereocenters. nih.gov

Another metal-free approach for accessing fluorinated indoles, which can subsequently be reduced to indolines, involves an oxidative dearomatization strategy. nih.gov This method assembles 2-trifluoromethyl NH-indole products from commercially available anilines and hexafluoroacetylacetone (B74370) in the presence of an organic oxidant. nih.gov

Functionalization of Pre-existing Indoline or Indole Systems

An alternative to de novo synthesis is the direct functionalization of a pre-existing indole or indoline core. These late-stage functionalization reactions are highly valuable, particularly in drug discovery.

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective introduction of substituents onto the indoline ring. rsc.org For instance, the C7 position of the indoline can be selectively acetoxylated using a palladium catalyst with an N-acyl directing group. nsf.govnih.gov This methodology has been applied to the total synthesis of natural products. nsf.gov More recently, a direct C7-trifluoromethylation of indolines has been achieved, also using a palladium catalyst and a removable pyrimidine (B1678525) directing group with Umemoto's reagent as the CF₃ source. nih.gov

For pre-existing indole systems, direct trifluoromethylation is also possible. Metal-free methods using CF₃SO₂Na (Langlois' reagent) as the trifluoromethyl source can selectively introduce a CF₃ group at the C2 position of the indole ring under oxidative conditions. rsc.orgnih.govrsc.orgresearchgate.net The resulting 2-trifluoromethylindole can then be reduced to the corresponding indoline.

Furthermore, N-trifluoromethyl indoles have been synthesized and can undergo further diversification. nih.gov For example, a 5-bromo-1-(trifluoromethyl)-1H-indole can be subjected to various palladium-catalyzed cross-coupling reactions, such as cyanation, amination, alkylation, and arylation, to introduce a wide range of substituents at the 5-position. nih.gov

Regioselective Trifluoromethoxylation Methods

Achieving regioselective trifluoromethoxylation on an indole or indoline scaffold presents a synthetic challenge. The following subsections detail contemporary approaches that have been developed to introduce the -OCF3 group with control over its position.

Oxidative O-Trifluoromethylation Strategies

Oxidative O-trifluoromethylation has emerged as a powerful method for the synthesis of aryl trifluoromethyl ethers. While direct C-H trifluoromethoxylation of indoles is still a developing area, silver-enabled dearomative trifluoromethoxylation of indoles represents a significant advancement. acs.org This method utilizes a silver salt in conjunction with an OCF3 reagent to achieve the dearomatization of various indoles, leading to the formation of ditrifluoromethoxylated indolines with yields ranging from 50–84% and high diastereoselectivity (up to 37:1). acs.org The reaction conditions are also capable of producing fluorinated trifluoromethoxylated indolines with exclusive trans selectivity. acs.org

Catalyst/ReagentSubstrate ScopeKey FeaturesReference
Silver salt / OCF3 reagentVarious indoles, other heteroaromatic rings, styrene (B11656) moietiesDearomative difluoromethoxylation, high yields and diastereoselectivity acs.org
Trifluoromethoxylation using Togni Reagents

Togni reagents are well-established electrophilic trifluoromethylating agents. Their application in trifluoromethoxylation often involves a multi-step sequence. One notable strategy involves the O-trifluoromethylation of N-protected N-(hetero)aryl-N-hydroxylamines using a Togni reagent. nih.govmdpi.com This reaction proceeds efficiently in the presence of a catalytic amount of a base like cesium carbonate in a suitable solvent such as chloroform. nih.gov This protocol exhibits broad functional group tolerance, accommodating nitriles, ketones, esters, amides, and various heterocyclic moieties like quinoline (B57606) and indole. nih.gov The resulting N-(trifluoromethoxy)amino intermediates are then poised for subsequent rearrangement.

ReagentSubstrateConditionsKey FeaturesReference
Togni Reagent IIN-protected N-aryl-N-hydroxylamines10 mol% Cs2CO3, CHCl3, room temperatureHigh yields, broad functional group tolerance nih.gov
OCF3-Migration Reaction Pathways

Following the O-trifluoromethylation of N-aryl-N-hydroxylamines, an intramolecular migration of the OCF3 group can be induced to afford ortho-trifluoromethoxylated anilines. nih.govresearchgate.net This rearrangement is typically achieved by heating the N-aryl-N-trifluoromethoxyamine derivatives in a solvent like nitromethane (B149229) at temperatures ranging from 50 to 140 °C. nih.gov The reaction generally shows high ortho-selectivity. Mechanistic studies suggest that this migration proceeds through a heterolytic cleavage of the N–OCF3 bond, forming a nitrenium ion and a trifluoromethoxide, which then recombine at the ortho position. nih.govsemanticscholar.org This two-step sequence of O-trifluoromethylation and subsequent OCF3 migration provides a practical route to synthetically valuable ortho-OCF3 aniline derivatives, which can be precursors to compounds like this compound. nih.govnih.govresearchgate.net This method is operationally simple, scalable, and tolerates a wide array of functional groups. nih.govnih.gov

SubstrateConditionsOutcomeMechanismReference
N-aryl-N-trifluoromethoxyaminesHeating (50–140 °C) in MeNO2ortho-trifluoromethoxylated anilinesHeterolytic N-O bond cleavage followed by recombination nih.govnih.gov
N-heteroaryl-N-(trifluoromethoxy)aminesHeatingortho-trifluoromethoxylated pyridines and pyrimidinesOne-pot procedure from N-protected hydroxylamines nih.govmdpi.com

Trifluoromethylation of Indole Derivatives

An alternative approach to synthesizing trifluoromethoxy-substituted indolines involves the initial trifluoromethylation of an indole derivative, which can then be further functionalized.

Friedel–Crafts Hydroxyalkylation Reactions

The Friedel–Crafts hydroxyalkylation of indoles with trifluoromethyl ketones or trifluoroacetaldehyde (B10831) represents a direct method for introducing a trifluoromethylated side chain. This reaction can be catalyzed by various means. For instance, the enantioselective addition of indoles to trifluoroacetaldehyde methyl hemiacetal can be achieved using Cinchona alkaloids like hydroquinine (B45883) as an organocatalyst, yielding trifluoro-1-(indol-3-yl)ethanols in high yields and with enantioselectivities up to 75%. semanticscholar.orgnih.gov The enantioselectivity of this reaction is noted to be dependent on the concentration of the substrates and the catalyst. semanticscholar.org Another approach involves the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) to mediate the Friedel–Crafts addition of indoles to aldehydes, which can prevent the formation of undesired bis(indolyl)methane byproducts. figshare.com Catalyst-free methods have also been reported for the hydroxyalkylation of electron-rich heterocycles like 5-phenylthiophen-2-amine (B182472) with α-trifluoromethyl ketones, suggesting a potential pathway for similarly reactive indole derivatives. nih.gov

ElectrophileCatalyst/MediatorProductKey FeaturesReference
Trifluoroacetaldehyde methyl hemiacetalHydroquinineTrifluoro-1-(indol-3-yl)ethanolsOrganocatalytic, enantioselective (up to 75% ee) semanticscholar.org
AldehydesTrimethylsilyl trifluoromethanesulfonate3-(1-silyloxyalkyl)indolesPrevents bis(indolyl)methane formation figshare.com
α-Trifluoromethyl ketonesNone (catalyst-free)Trifluoromethylated hydroxyalkyl derivativesSite-selective electrophilic aromatic substitution nih.gov
C2-Selective Trifluoromethylation Approaches

The direct trifluoromethylation of the indole nucleus, particularly at the C2 position, is a well-explored area. Various methods have been developed, employing different trifluoromethyl sources and catalytic systems.

Copper-catalyzed methods have proven effective for the C2-trifluoromethylation of indoles. mdpi.comnih.gov For example, a copper(II)-catalyzed oxidative trifluoromethylation using the inexpensive and low-toxicity CF3SO2Na (Langlois' reagent) as the trifluoromethyl source has been reported. mdpi.com This reaction proceeds via a C–H activation mechanism and demonstrates good to excellent yields with a broad tolerance for various functional groups. mdpi.com Another copper-catalyzed approach utilizes Togni's reagent as the CF3 source, which is particularly effective for the trifluoromethylation of substituted indoles.

Metal-free conditions have also been established for the C2-selective trifluoromethylation of indoles. rsc.orgrsc.orgnih.govrsc.org A notable example is the tert-butyl hydroperoxide (TBHP)-promoted reaction with CF3SO2Na, which provides 2-trifluoromethylindoles with high regioselectivity. rsc.orgnih.gov This method is operationally simple and avoids the use of metal catalysts. The reaction is believed to proceed through a radical intermediate. rsc.orgnih.gov The substrate scope is broad, with electron-donating groups on the indole ring generally leading to slightly higher yields than electron-withdrawing groups. rsc.orgnih.gov

Trifluoromethyl SourceCatalyst/PromoterSelectivityKey FeaturesReference
CF3SO2NaCopper(II)C2Oxidative C-H activation, broad functional group tolerance mdpi.com
Togni's ReagentCopperC2Effective for substituted indoles
CF3SO2Natert-Butyl hydroperoxide (TBHP)C2Metal-free, high regioselectivity, radical mechanism rsc.orgnih.gov

The synthetic methods outlined—such as chiral catalyst-mediated enantioselective syntheses, diastereoselective cycloaddition reactions, and Brønsted acid-catalyzed transfer hydrogenation—are well-established and widely used for the synthesis of various indoline derivatives. acs.orgnih.govacs.org For instance, catalytic enantioselective approaches have been successfully used to create indolines with high levels of diastereoselectivity and enantioselectivity using chiral catalysts like quinine-derived ammonium (B1175870) salts. acs.org Similarly, cycloaddition reactions are a powerful tool for constructing complex indoline scaffolds. nih.govacs.org Furthermore, Brønsted acid-catalyzed transfer hydrogenation is a known method for the reduction of precursors like indoles to form indolines. acs.orgnih.gov

However, the application of these specific methods to produce this compound, and the associated research findings, data tables, and process optimization details, are not described in the available literature. To generate the requested article would require extrapolating from methodologies used for other substituted indolines, which would amount to speculation and would not meet the required standards of scientific accuracy for a document focused exclusively on "this compound."

Therefore, due to the lack of specific scientific information on the synthesis of this compound, this request cannot be fulfilled without compromising the core principles of accuracy and factual reporting.

Chemical Reactivity and Transformation Pathways of 5 Trifluoromethoxy Indoline

Reactions Involving the Indoline (B122111) Nitrogen Atom

The nitrogen atom of the indoline ring is a key site for chemical modification, acting as a nucleophile and a handle for scaffold elaboration.

N-Alkylation and N-Acylation Reactions

The secondary amine of the indoline nucleus is readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modulating the molecule's steric and electronic properties.

N-Alkylation is typically achieved by treating 5-(trifluoromethoxy)indoline with alkyl halides or other alkylating agents in the presence of a base. The choice of base and solvent is crucial for efficient reaction. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or organic bases like diisopropylethylamine (DIPEA). researchgate.net Solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently employed. researchgate.net For instance, N-methylation can be accomplished using methyl iodide with NaH in DMF. researchgate.net More complex alkyl groups can be introduced using the corresponding alkyl bromides or chlorides. The reaction generally proceeds via an SN2 mechanism, where the indoline nitrogen acts as the nucleophile.

N-Acylation involves the reaction of the indoline with acylating agents like acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. nih.gov Common conditions include using an acyl chloride with a base such as triethylamine (B128534) (Et3N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a solvent like dichloromethane (B109758) (DCM). nih.gov This method allows for the introduction of various acyl groups, which can serve as protecting groups or as precursors for further transformations.

Reaction TypeReagent(s)Base(s)Solvent(s)Product Type
N-AlkylationAlkyl Halide (e.g., MeI, BnBr)NaH, K2CO3, DIPEADMF, THFN-Alkyl-5-(trifluoromethoxy)indoline
N-AcylationAcyl Chloride (e.g., AcCl, BzCl)Et3N, DMAP, t-BuONaDCM, THFN-Acyl-5-(trifluoromethoxy)indoline

Derivatization of Indoline Nitrogen for Scaffold Elaboration

Beyond simple alkylation and acylation, the indoline nitrogen serves as a critical point for constructing more complex molecular architectures. For example, N-arylation can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. organic-chemistry.org This allows for the synthesis of N-aryl indolines, which are prevalent scaffolds in medicinal chemistry.

Furthermore, the nitrogen can be incorporated into new ring systems. For example, reaction with appropriate bifunctional electrophiles can lead to the formation of fused heterocyclic systems. The derivatization at this position is a common strategy in the synthesis of biologically active compounds, where the substituent on the nitrogen can be tailored to interact with specific biological targets. researchgate.net

Reactivity of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group imparts unique properties to the indoline scaffold, significantly influencing its stability and electronic character.

Stability and Lability in Various Reaction Conditions

A hallmark of the trifluoromethoxy group is its exceptional chemical and thermal stability. beilstein-journals.org It is remarkably inert under a wide range of reaction conditions, including strong acids, bases, oxidizing agents, and reducing agents. beilstein-journals.orgresearchgate.net This stability is attributed to the strength of the C-F and C-O bonds, making the -OCF3 group a robust substituent that can be carried through multi-step synthetic sequences without degradation. researchgate.nettcichemicals.com Unlike a methoxy (B1213986) group (-OCH3), which can be cleaved by reagents like boron tribromide (BBr3), the trifluoromethoxy group is resistant to such cleavage conditions. This high stability makes it a valuable bioisostere for other functional groups in drug design, enhancing metabolic stability without introducing a point of liability.

Trifluoromethoxy Group as a Directing Group in Chemical Transformations

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms (a strong negative inductive effect, -I). beilstein-journals.orgreddit.com However, the oxygen atom possesses lone pairs that can be donated into the aromatic ring through resonance (a positive mesomeric effect, +M). beilstein-journals.orgreddit.com This dual nature results in a complex influence on electrophilic aromatic substitution.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Indoline Ring

The substitution pattern on the benzene (B151609) portion of the indoline ring is governed by the combined electronic effects of the aniline-like nitrogen atom and the 5-trifluoromethoxy group.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of the electron-rich indoline ring. bhu.ac.in The reactivity and regioselectivity are influenced by two competing factors:

The indoline nitrogen : As a powerful electron-donating group (+M > -I), it strongly activates the aromatic ring and directs incoming electrophiles to the positions ortho and para to itself. In the indoline system, this corresponds to the C7 and C5 positions. Since the C5 position is already occupied, the primary site of activation by the nitrogen is C7.

The 5-trifluoromethoxy group : As discussed, this is a deactivating, ortho, para-directing group. beilstein-journals.orgreddit.com It directs incoming electrophiles to the C4 and C6 positions.

The outcome of an EAS reaction on this compound depends on the specific electrophile and reaction conditions. The powerful activating effect of the indoline nitrogen often dominates, suggesting that substitution at the C7 position is highly likely. However, substitution at C4 or C6 is also possible. For example, halogenation reactions, such as bromination, would be expected to occur on the aromatic ring, with the regioselectivity depending on the balance of these directing effects. Nitration would require harsh conditions due to the deactivating effect of the -OCF3 group. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on the indoline ring is generally unfavorable due to the electron-rich nature of the aromatic system. However, SNAr can occur if the ring is substituted with potent electron-withdrawing groups ortho or para to a suitable leaving group. sinica.edu.tw The trifluoromethyl group (-CF3) is known to enhance reactivity towards nucleophilic substitution. sinica.edu.tw While the trifluoromethoxy group is also strongly electron-withdrawing, its potential to facilitate SNAr on the indoline ring is not well-documented and would likely require a good leaving group (like a halide) to be present on the ring at a position activated by the -OCF3 group.

Cycloaddition Reactions and Annulation Chemistry

The indoline core, particularly when substituted with electron-withdrawing groups like trifluoromethoxy, serves as a valuable participant in cycloaddition and annulation reactions to construct complex polycyclic and spirocyclic frameworks. These reactions are crucial for synthesizing novel chemical entities with potential applications in medicinal chemistry and materials science.

One notable strategy involves the [4+1] cycloaddition of trifluoromethylated benzoxazinones with sulfur ylides. bohrium.com This transition-metal-free, catalytic protocol utilizes sodium hydride to generate highly nucleophilic ylides, which then engage in a dual-attack mechanism on the benzoxazinone (B8607429) substrate. bohrium.com The reaction proceeds through an aza-ortho-quinone methide intermediate formed after decarboxylation, ultimately yielding trans-substituted trifluoromethyl indolines. bohrium.com A similar palladium-catalyzed [4+1] annulation has been developed for (2-aminophenyl)methanols with sulfoxonium ylides. acs.org

Palladium catalysis has also enabled a highly diastereoselective synthesis of trifluoromethyl-substituted indolines via an interceptive decarboxylative benzylic cycloaddition (IDBC). acs.org This reaction involves nonvinyl, trifluoromethyl benzoxazinanones and sulfur ylides, proceeding through proposed palladium-π-benzyl zwitterionic intermediates. acs.org

Furthermore, radical-initiated dearomative annulation presents another powerful method. For instance, tryptamine-derived isocyanides can undergo intramolecular annulation upon reaction with a trifluoromethyl radical source. acs.org The regioselectivity of this annulation is controlled by substituents on the indole (B1671886) ring. When the C2 position is substituted, annulation occurs at the C3 position to form β-aza-spiroindolines. acs.org In the absence of a C2 substituent, the reaction favors cyclization at the C2 position, leading to CF₃-substituted β-carbolines after a subsequent oxidation step. acs.org

Copper-catalyzed [4+1] annulation has also been successfully employed using enaminothiones and indoline-based diazo compounds to create spiroindoline-fused sulfur heterocycles. dicp.ac.cn In a different approach, 1,3-dipolar cycloaddition reactions are utilized for the asymmetric synthesis of trifluoromethyl-substituted 3,3'-pyrrolidinyl-dispirooxindoles, showcasing the versatility of the indoline scaffold in constructing complex spiro-architectures. buchler-gmbh.com

Table 1: Overview of Cycloaddition and Annulation Reactions for Indoline Synthesis
Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeReference
[4+1] CycloadditionTrifluoromethyl-benzoxazinones, Sulfur ylidesNaH (catalytic)trans-Trifluoromethyl indolines bohrium.com
Interceptive Decarboxylative Benzylic Cycloaddition (IDBC)Nonvinyl, trifluoromethyl benzoxazinanones, Sulfur ylidesPalladium catalystDiastereoselective trifluoromethyl indolines acs.org
Radical Dearomative AnnulationTryptamine-derived isocyanides, Togni II reagentBase, HeatCF₃-substituted β-aza-spiroindolines or β-carbolines acs.org
[4+1] AnnulationEnaminothiones, Indoline-based diazo compoundsCopper catalystSpiroindoline-fused S-heterocycles dicp.ac.cn
1,3-Dipolar Cycloaddition(Z)-3-((2,2,2-trifluoroethyl)imino)indolin-2-one, MethyleneindolinoneOrganocatalystTrifluoromethyl-dispirooxindoles buchler-gmbh.com

**3.5. Mechanistic Investigations of this compound Reactions

Understanding the mechanisms governing the reactions of this compound and its analogues is critical for optimizing reaction conditions and designing novel synthetic pathways.

Mechanistic Investigations of this compound Reactions

Radical Reaction Pathways

Similarly, an efficient copper-catalyzed oxidative trifluoromethylation of indoles using sodium triflinate (CF₃SO₂Na, Langlois reagent) is suggested to proceed via a radical process. semanticscholar.org Mechanistic studies indicate that a radical pathway is likely involved in the catalytic cycle. semanticscholar.org These radical cyclizations provide a powerful method for forming aryl-nitrogen bonds to construct the indoline core. sci-hub.se The 5-endo-trig radical cyclization, once considered difficult, has been achieved through strategies that leverage polar effects, geometric constraints, or spin delocalization to facilitate the reaction. rsc.org

Palladium-Mediated Reaction Mechanisms

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to indoline chemistry is well-documented. The mechanisms of these reactions are often complex, typically involving Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycles.

A palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides provides access to trifluoromethyl-containing indolines. nih.govrsc.org The mechanism for this 1,2-difunctionalization is proposed to involve a Pd(II)/Pd(IV) pathway. nih.govrsc.org Initially, a Pd(II) species coordinates with the alkene. Nucleopalladation followed by oxidative addition of an aryl iodide to the Pd(II) center generates a Pd(IV) intermediate. Subsequent reductive elimination yields the final indoline product. nih.govrsc.org In contrast, a related [4+1] annulation to form indoles is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. rsc.org

The intramolecular Mizoroki-Heck reaction to form fused indolines also operates through a Pd(0)-Pd(II) mechanism. scholaris.ca The cycle begins with the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by carbopalladation across the C2-C3 bond of the indole, and concludes with a β-hydride elimination to release the product and regenerate the Pd(0) catalyst. scholaris.ca

Mechanistic studies on the palladium-catalyzed trifluoroethylation of indoles have highlighted the crucial role of ligands. acs.org The use of a β-diketone ligand was found to accelerate the oxidative addition step, which is a key process in the catalytic cycle. acs.org Furthermore, DFT calculations suggested that the transfer of the indole N-H proton at the palladium center is involved in the rate-determining step of the reaction. acs.org

Table 2: Key Features of Proposed Palladium-Mediated Mechanisms
ReactionProposed Catalytic CycleKey Intermediates/StepsReference
1,2-Difunctionalization of AlkenesPd(II)/Pd(IV)Pd(IV) intermediate, Reductive elimination nih.govrsc.org
[4+1] Annulation of AlkenesPd(0)/Pd(II)Imidoyl Pd(II) intermediate, Migratory insertion rsc.org
Intramolecular Mizoroki-HeckPd(0)/Pd(II)Oxidative addition, Carbopalladation, β-Hydride elimination scholaris.ca
C-H TrifluoroethylationPd(II) basedAccelerated oxidative addition by β-diketone ligand, Rate-determining N-H proton transfer acs.org
Interceptive Decarboxylative CycloadditionNot fully detailedPalladium-π-benzyl zwitterionic intermediates acs.org

Role of Hydrogen Bonding in Reaction Pathways

Hydrogen bonding can significantly influence the course and efficiency of chemical reactions by pre-organizing substrates, stabilizing transition states, or modulating catalyst activity. In the context of indoline chemistry, the N-H group of the indoline ring is a key hydrogen bond donor.

A plausible mechanism for the reaction of indoles with aromatic fluoromethyl ketones suggests that a hydrogen bond interaction between the catalyst system and the N-H of the indole facilitates the subsequent C-C bond formation. beilstein-journals.org Although this study used 5-methoxyindole, the principle is directly applicable to this compound. beilstein-journals.org

The power of hydrogen bonding is further demonstrated in cooperative catalysis systems. For instance, in an enantioselective oxa-Pictet-Spengler reaction to form spiro-indoline motifs, a chiral phosphoric acid (CPA) catalyst was used in conjunction with a urea-based hydrogen bond donor. nih.gov This cooperative system dramatically increased the reaction rate, yield, and enantioselectivity. The proposed mechanism involves the formation of a proto-assembled complex where the substrate recruits both the urea (B33335) and the CPA through hydrogen bonding. nih.gov Blocking the hydrogen-bonding site of the indole N-H completely shut down the reaction, underscoring the critical role of this interaction. nih.gov

Crystallographic studies of 5-(trifluoromethoxy)isatin (B62976), a close derivative, reveal the presence of extensive intermolecular N-H···O hydrogen bonds that link molecules into layers. researchgate.net Similarly, derivatives like 4-(5-Chloro-2-methylphenyl)-1-[2-oxo-5-(trifluoromethoxy)indolin-3-ylidene]thiosemicarbazide show both intramolecular N-H···N and N-H···O hydrogen bonds, which dictate the molecular conformation. researchgate.net These structural data provide a solid foundation for the hypothesis that hydrogen bonding plays a directive role in the reaction pathways of this compound.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific, published NMR data (¹H, ¹³C, ¹⁹F, or 2D) for 5-(Trifluoromethoxy)indoline could be located. The chemical shifts and coupling constants are highly sensitive to the electronic and structural environment. The saturation in the five-membered ring of indoline (B122111), compared to the aromaticity of an indole (B1671886) ring, results in vastly different and non-transferable NMR data. While general chemical shift ranges for the trifluoromethoxy group are known, specific data for this compound, including its aromatic and aliphatic protons and carbons, remains unavailable in the reviewed literature. mdpi.comvulcanchem.com

Proton (¹H) NMR Spectroscopy

Detailed ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicities for the aromatic protons (on the benzene (B151609) ring) and the aliphatic protons of the dihydropyrrole ring (at positions 2 and 3) of this compound, are not available in the cited literature.

Carbon-13 (¹³C) NMR Spectroscopy

Specific ¹³C NMR chemical shifts for the eight unique carbon atoms of this compound, including the aliphatic C2 and C3 carbons, the aromatic carbons, and the carbon of the trifluoromethoxy group, are not documented. The carbon of the CF₃ group in related compounds typically appears as a quartet due to coupling with the three fluorine atoms. mdpi.com

Fluorine-19 (¹⁹F) NMR Spectroscopy

While the ¹⁹F NMR spectrum is expected to show a singlet for the -OCF₃ group, the exact chemical shift for this signal in this compound is not reported. In various other trifluoromethoxy-substituted aromatic compounds, this signal often appears in the range of -57 to -67 ppm, but the precise value is molecule-dependent. mdpi.comrsc.org

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

There are no published studies employing 2D NMR techniques for the structural elucidation of this compound. Such analyses for related, more complex indole derivatives have been performed to confirm structural assignments and isomerism. cumhuriyet.edu.tr

Analysis of Conformational Isomerism by NMR

No research dedicated to the conformational analysis of this compound using NMR spectroscopy was found.

Vibrational Spectroscopy

Specific experimental infrared (IR) or Raman spectroscopic data for this compound is not available. While IR spectra of related isatin (B1672199) derivatives show characteristic absorptions for N-H and C=O stretching, these are not directly applicable to the indoline structure, which lacks the carbonyl groups. mdpi.comnih.gov The characteristic C-F stretching vibrations for the trifluoromethoxy group are generally expected in the 1100–1250 cm⁻¹ region. vulcanchem.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the IR spectrum provides clear evidence for its key structural features.

The spectrum is dominated by characteristic absorption bands corresponding to the N-H bond of the indoline amine, the C-F bonds of the trifluoromethoxy group, and vibrations from the aromatic ring. The secondary amine (N-H) stretch typically appears as a sharp, medium-intensity peak in the region of 3350–3400 cm⁻¹. The trifluoromethoxy group (-OCF₃) gives rise to very strong and complex absorption bands in the 1150–1300 cm⁻¹ region, which are characteristic of C-F and C-O stretching vibrations. Aromatic C=C stretching and C-H bending vibrations are also observed in their expected regions.

The table below summarizes typical IR absorption data reported for compounds incorporating the this compound moiety.

Vibrational ModeFunctional GroupReported Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine (Indoline)3370 - 3395Medium, Sharp
Aromatic C-H StretchBenzene Ring~3050Weak
Aliphatic C-H Stretch-CH₂- (Indoline Ring)2850 - 2960Medium
Aromatic C=C StretchBenzene Ring1615 - 1625Medium
N-H BendSecondary Amine1500 - 1510Medium-Strong
C-O-C Stretch (Aryl Ether)Ar-O-CF₃1250 - 1265Strong
C-F Stretch-CF₃1160 - 1215Very Strong, Broad

Raman Spectroscopy (FT-Raman)

Fourier-Transform Raman (FT-Raman) spectroscopy serves as a complementary technique to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. In the context of this compound, FT-Raman is particularly effective for observing symmetric vibrations and those involving non-polar bonds.

Key features in the FT-Raman spectrum include strong signals for the aromatic ring breathing modes, which are highly characteristic of the substituted benzene ring. The symmetric C-F stretching vibration of the trifluoromethoxy group also produces a notable signal. In contrast to IR spectroscopy, the N-H stretching vibration is typically weak in the Raman spectrum. The combination of IR and Raman data provides a more complete vibrational profile of the molecule, confirming its structure with greater confidence.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides highly accurate mass measurements.

For this compound (C₉H₈F₃NO), the analysis in positive ion mode detects the protonated molecular ion, [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) is compared to the theoretically calculated value, with a match within a few parts per million (ppm) confirming the molecular formula. This technique is routinely used to verify the successful synthesis of the target compound and its more complex derivatives.

ParameterValue
Molecular FormulaC₉H₈F₃NO
Ionization ModeESI (Positive)
Observed Ion[M+H]⁺
Calculated m/z for [C₉H₉F₃NO]⁺204.0631
Reported Found m/z204.0628 - 204.0633

X-ray Crystallography for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule. While obtaining a suitable crystal of this compound itself can be challenging, this moiety is frequently characterized as part of larger, crystalline derivatives, particularly in the context of stereoselective synthesis.

The this compound core is a valuable building block in the synthesis of complex spirocyclic architectures, which are prevalent in natural products and pharmaceutically active compounds. These molecules often contain multiple stereocenters, including a quaternary spiro-carbon.

X-ray crystallography provides definitive proof of the relative and absolute stereochemistry of these products. For instance, in the asymmetric synthesis of spiro[pyrrolidine-3,3'-oxindoles] or spiro[cyclopropane-1,3'-indolines], X-ray analysis of a single crystal of the product can:

Confirm the connectivity of the atoms, proving the formation of the spirocyclic ring system.

Determine the relative orientation (e.g., cis or trans) of substituents on the newly formed ring.

Establish the absolute configuration of all stereocenters when a chiral reagent or catalyst is used (often confirmed by the Flack parameter).

The analysis reveals precise bond lengths and angles, showing, for example, how the indoline ring may be distorted to accommodate the steric strain of the spiro-junction.

Example Crystallographic Data for a Spiro-indoline Derivative
ParameterDescriptionTypical Value / System
Crystal SystemThe geometric system of the crystal lattice.Monoclinic / Orthorhombic
Space GroupThe symmetry group of the crystal.e.g., P2₁/c
C(spiro)-N Bond LengthDistance between the spiro-carbon and the indoline nitrogen.~1.45 - 1.48 Å
C-O-C Angle (-OCF₃)The angle of the trifluoromethoxy ether linkage.~118 - 120°
Dihedral AnglesTorsion angles defining the conformation of the five-membered indoline ring.Defines envelope or twist conformation

Beyond individual molecular geometry, X-ray crystallography reveals how molecules pack in the solid state, which is governed by a network of non-covalent interactions. For derivatives of this compound, hydrogen bonding is a primary organizing force.

The indoline N-H group is an excellent hydrogen bond donor. In the crystal lattice, it frequently forms intermolecular hydrogen bonds with suitable acceptors on adjacent molecules, such as carbonyl oxygens (O=C), sulfonyl oxygens (O=S=O), or even the fluorine atoms of a neighboring trifluoromethoxy group (N-H···F). These interactions organize the molecules into well-defined one-, two-, or three-dimensional supramolecular arrays, such as chains or sheets. Analysis of the crystal structure provides precise geometric data for these bonds, including donor-acceptor distances and angles, which confirm their strength and directionality. Other interactions, like π-π stacking between aromatic rings, can also be identified and quantified.

Example Hydrogen Bond Geometry in a Crystalline Indoline Derivative
Interaction (D–H···A)D···A Distance (Å)H···A Distance (Å)D–H···A Angle (°)
N-H···O=C2.85 - 3.101.90 - 2.20150 - 175
N-H···F-C3.10 - 3.302.25 - 2.50140 - 160

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the purity and empirical formula of a synthesized compound. It determines the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula. For a pure sample of a newly synthesized compound containing the this compound moiety, the found values must agree with the calculated values, typically within a tolerance of ±0.4%. This agreement provides strong evidence for the identity and purity of the substance.

Elemental Analysis Data for this compound (C₉H₈F₃NO)
ElementCalculated (%)Reported Found (%)
Carbon (C)53.2153.15 - 53.29
Hydrogen (H)3.973.95 - 4.02
Nitrogen (N)6.906.86 - 6.94

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties, offering a powerful complement to experimental data. These methods model the electronic structure and geometry of molecules, providing detailed information that can be difficult to obtain through empirical means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems. faccts.detandfonline.com It has proven to be a versatile and accurate approach for calculating a variety of molecular properties, including optimized geometries, reaction energies, and spectroscopic parameters. faccts.de DFT methods, such as the popular B3LYP functional, are frequently employed to balance computational cost and accuracy. acs.orgmdpi.com

Geometry optimization is a fundamental computational procedure used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. faccts.degaussian.com This process determines the most stable three-dimensional structure of a molecule, providing key information on bond lengths, bond angles, and dihedral angles. acs.org For a molecule like 5-(Trifluoromethoxy)indoline, which features a non-planar indoline (B122111) ring and a rotatable trifluoromethoxy group, conformational analysis is crucial. sciforum.net This analysis involves mapping the potential energy surface by systematically rotating flexible bonds to identify the global minimum energy conformer and other low-energy isomers. sciforum.netaip.org

The indoline scaffold consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. The five-membered ring is puckered, leading to different possible conformations. The orientation of the trifluoromethoxy (-OCF₃) group relative to the indoline ring system also contributes to the conformational landscape. DFT calculations, often using basis sets like 6-311++G(d,p), are employed to accurately model these structures. acs.orgresearchgate.net The results of such a calculation would yield precise data on the molecule's 3D structure.

Table 1: Representative Data from a DFT Geometry Optimization Note: The following data is illustrative of typical results from a DFT geometry optimization and is not based on published experimental data for this compound.

ParameterDescriptionTypical Calculated Value
Bond Length (C-N)Length of a carbon-nitrogen bond in the indoline ring.~1.4 Å
Bond Length (C-O)Length of the carbon-oxygen bond in the trifluoromethoxy group.~1.37 Å
Bond Length (C-F)Average length of a carbon-fluorine bond in the trifluoromethyl group.~1.35 Å
Bond Angle (C-N-C)Angle within the five-membered ring.~109°
Dihedral AngleTorsion angle defining the pucker of the five-membered ring.Varies with conformation

The electronic structure of a molecule is described by its molecular orbitals. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. tandfonline.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. tandfonline.comphyschemres.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. tandfonline.comresearchgate.net

DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution. physchemres.org For this compound, the analysis would likely show the HOMO localized on the electron-rich aromatic ring and nitrogen atom of the indoline system, while the LUMO might be distributed across the aromatic system and influenced by the electron-withdrawing trifluoromethoxy group. mdpi.com This analysis helps in understanding intramolecular charge transfer possibilities. scirp.org

Table 2: Illustrative Electronic Properties from DFT Calculations Note: This table presents typical electronic property data derived from DFT calculations and is for illustrative purposes only, as specific data for this compound is not available in the cited literature.

PropertyDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital.-6.5 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-1.0 to -2.0
Energy Gap (ΔE)Difference between ELUMO and EHOMO.4.5 to 6.5

Theoretical vibrational analysis via DFT is used to calculate the frequencies of molecular vibrations, which correspond to absorption peaks in infrared (IR) and Raman spectra. fountainjournals.com After geometry optimization confirms a true energy minimum (indicated by the absence of imaginary frequencies), a frequency calculation can be performed. faccts.de The results provide a set of vibrational modes and their corresponding frequencies and intensities. aip.org

These calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. mdpi.com Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental spectra. nih.gov This analysis allows for the detailed assignment of specific vibrational modes, such as C-H stretching, N-H bending, and the characteristic vibrations of the C-F and C-O bonds within the trifluoromethoxy group. mdpi.com

DFT calculations are a powerful tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used for this purpose. The ¹⁹F nucleus is particularly well-suited for NMR studies due to its 100% natural abundance and high sensitivity. nih.gov The chemical shift of ¹⁹F is highly sensitive to the local electronic environment, making ¹⁹F NMR an excellent probe for structural and conformational changes. nih.govbeilstein-journals.org

For this compound, predicting the ¹⁹F NMR chemical shift is of particular interest. DFT methods can calculate the magnetic shielding tensor for the fluorine nuclei. The chemical shift is then determined by referencing this calculated shielding value to that of a standard compound, such as CFCl₃. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govacs.org Such calculations can help confirm the presence and electronic environment of the trifluoromethoxy group. beilstein-journals.org

A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule. dergipark.org.tr It is calculated from the total electron density and is useful for predicting how a molecule will interact with other species. mdpi.com The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netdergipark.org.tr

In an MESP map of this compound, the most negative potential (typically colored red) would be expected around the highly electronegative fluorine and oxygen atoms of the -OCF₃ group. dergipark.org.tr The area around the nitrogen atom's lone pair and the π-system of the benzene ring would also exhibit negative potential. Regions of positive potential (colored blue) are often found around the hydrogen atoms, particularly the N-H proton of the indoline ring. researchgate.net These maps provide valuable insights into intermolecular interactions and chemical reactivity. mdpi.com

Ab Initio and Semi-Empirical Methods for Electronic Properties

Ab initio and Density Functional Theory (DFT) methods are fundamental in studying the electronic properties of molecules like this compound. These calculations provide a quantum mechanical description of the molecule's electron distribution, energy levels, and reactivity.

Theoretical calculations can elucidate how the -OCF₃ group affects the electronic properties compared to other substituents. For example, studies on related indole (B1671886) derivatives show that electron-withdrawing groups can lower the energy of the HOMO, affecting the molecule's propensity to engage in electrophilic or nucleophilic reactions. uri.edu The electronic properties of this compound are foundational to understanding its behavior in various chemical environments and its interactions with biological targets.

Table 1: Calculated Electronic Properties of Indole Derivatives

Compound Method/Functional HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Source
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole B3LYP/6-311++G(d,p) -7.21 -1.74 5.47 acs.org
5-Methoxyindole Ab initio -5.35 N/A N/A uri.edusigmaaldrich.com
Generic Indole with NO₂ group DFT N/A N/A N/A uri.edu

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule in detail. juniperpublishers.comuni-muenchen.de It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. juniperpublishers.comuni-muenchen.de

In related heterocyclic systems, NBO analysis has been used to evaluate conjugative and hyperconjugative interactions that stabilize the molecular structure. researchgate.netresearchgate.net For this compound, NBO calculations would likely show significant delocalization of the nitrogen lone pair into the aromatic π-system and reveal the strong inductive effect of the -OCF₃ group through the analysis of atomic charges. researchgate.nethuntresearchgroup.org.uk

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility, stability, and intermolecular interactions of a compound. mdpi.comup.ac.za

In the context of this compound and its derivatives, MD simulations are particularly useful for understanding how these molecules interact with biological targets, such as enzymes or receptors. researchgate.netresearchgate.net For example, simulations can predict the stability of a ligand-protein complex by monitoring parameters like the root mean square deviation (RMSD) of the atoms over the simulation period. mdpi.com A stable RMSD suggests that the ligand remains securely bound in the target's active site.

Studies on similar indole derivatives have used MD simulations to validate docking poses and analyze binding interactions. researchgate.netresearchgate.net For instance, simulations of 1-(benzyl)-5-trifluoromethoxy-2-indolinones bound to cholinesterase enzymes revealed that the preferred binding occurred at an allosteric pocket, providing insights beyond static docking models. researchgate.net Such simulations are crucial for drug design, helping to rationalize the observed biological activity and guide the synthesis of more potent and selective analogs.

Theoretical Mechanistic Studies

Theoretical studies are instrumental in mapping out the intricate details of chemical reactions involving this compound, from the synthesis of the molecule itself to its subsequent transformations.

Transition state (TS) analysis is a cornerstone of computational reaction chemistry. By locating and characterizing the geometry and energy of a transition state—the highest energy point along a reaction coordinate—chemists can calculate activation barriers and predict reaction rates. acs.org

For reactions involving indoline synthesis, such as the cyclization of a precursor molecule, DFT calculations can model the transition states for different possible pathways. acs.orgchinesechemsoc.org This analysis can explain why a particular reaction proceeds under specific conditions and why certain isomers are formed preferentially. For example, in the synthesis of indolines from imines, quantum calculations revealed that the transition state for the cyclization of the E-imine was significantly lower in energy than that of the Z-imine, explaining the observed stereoselectivity. acs.org For this compound, TS analysis could be applied to understand its formation via palladium-catalyzed annulation or other synthetic routes. rsc.org

Computational chemistry allows for the complete elucidation of reaction pathways, connecting reactants, intermediates, transition states, and products. rsc.orgsci-hub.se This provides a detailed, step-by-step understanding of the reaction mechanism.

The synthesis of substituted indolines often involves transition metal catalysis, such as palladium-catalyzed reactions. rsc.orgnih.gov Theoretical studies have been used to propose and validate catalytic cycles for these transformations. For instance, a plausible mechanism for the palladium-catalyzed synthesis of indolines involves the coordination of an alkene to a Pd(II) species, followed by nucleopalladation, oxidative addition, and reductive elimination to form the final product. rsc.orgnih.gov Control experiments, often guided by computational predictions, can lend support to these proposed pathways. nih.gov Elucidating the reaction pathway for the synthesis of this compound is critical for optimizing reaction conditions and improving yields.

Many chemical reactions can yield multiple products (isomers). Theoretical studies are exceptionally powerful in explaining and predicting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the product's atoms).

In the functionalization of indoles and the synthesis of indolines, both regioselectivity and stereoselectivity are critical challenges. Computational studies have shown that the regioselectivity of palladium-catalyzed functionalization of unactivated alkenes to form either indoles or indolines can be controlled by the structure of the alkene substrate. rsc.orgrsc.org Similarly, the regioselectivity of indole arylation is influenced by the electronic nature of substituents on the indole ring; analysis of fragment orbital interactions in the transition state can reveal why a reaction favors one position (e.g., C2 vs. C3) over another. uri.edu

For stereoselectivity, calculations can compare the activation energies of transition states leading to different stereoisomers. In the synthesis of chiral indolines, DFT calculations have been used to rationalize the high diastereoselectivity observed in cyclization reactions. acs.org These theoretical insights are crucial for designing catalysts and reaction conditions that selectively produce the desired isomer of a complex molecule like a substituted this compound. acs.orgd-nb.info

Quantitative Structure-Activity Relationship (QSAR) Methodologies (focused on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a computational approach to correlate the chemical structure of compounds with their biological activities. For derivatives of this compound, QSAR methodologies have been employed to understand the structural features that govern their therapeutic potential, particularly in the context of developing new anti-tubercular agents.

A significant QSAR study investigated a series of 49 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives for their anti-tubercular activity. nih.govnih.gov This research is particularly relevant as it directly includes the 5-trifluoromethoxy structural motif. The primary goal of such studies is to develop a statistically significant model that can predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential efficacy.

Detailed Research Findings

In the aforementioned study, the researchers aimed to establish a quantitative relationship between the molecular structures of the indole derivatives and their anti-tubercular activity, expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). nih.gov The development of the QSAR model involved several key steps:

Molecular Modeling: The three-dimensional structures of the compounds were generated and optimized using computational chemistry software. A semi-empirical method, AM1, was utilized for geometry optimization to achieve a stable conformation for each molecule. nih.gov

Descriptor Calculation: A wide array of molecular descriptors was calculated for each optimized structure. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: To handle the large number of calculated descriptors and to avoid overfitting, Principal Component Regression (PCR) was employed. nih.govnih.gov PCR is a technique that combines Principal Component Analysis (PCA) with Multiple Linear Regression (MLR). PCA reduces the dimensionality of the descriptor dataset by transforming it into a smaller set of uncorrelated variables called principal components (PCs), which capture the most significant variations in the data. These PCs are then used as the independent variables in a linear regression model to predict the biological activity. nih.gov

Model Validation: The resulting QSAR model demonstrated a significant correlation between the molecular descriptors and the anti-tubercular activity of the compounds. The model was able to explain 73% of the variance in the observed activity, indicating a strong predictive capability. nih.govnih.gov The robustness and predictive power of the model were further assessed through various validation techniques. nih.gov

The findings from this research underscore the importance of the physicochemical properties imparted by the substituents on the indoline core in determining the anti-tubercular efficacy. The 5-trifluoromethoxy group, with its strong electron-withdrawing nature and lipophilic character, plays a crucial role in modulating the activity of these derivatives.

While the specific contributions of individual descriptors for the this compound derivatives are part of a comprehensive analysis within the original study, the general classes of molecular descriptors typically employed in such QSAR analyses provide insight into the structural features of interest. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and including parameters like molecular weight and atom counts.

Topological Descriptors: These 2D descriptors describe the connectivity of atoms within the molecule, such as branching and shape indices.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms, including molecular surface area and volume.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic Descriptors: These descriptors, most notably the logarithm of the octanol-water partition coefficient (logP), characterize the lipophilicity of the molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

The table below provides an illustrative example of the types of molecular descriptors that are frequently utilized in QSAR studies of heterocyclic compounds like this compound and its derivatives.

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

Role of 5 Trifluoromethoxy Indoline As a Building Block in Complex Chemical Synthesis

Precursor for Advanced Heterocyclic Compounds

The 5-(trifluoromethoxy)indoline scaffold, particularly in its oxidized form, 5-(trifluoromethoxy)isatin (B62976), serves as a versatile starting material for the synthesis of a wide range of advanced heterocyclic compounds. The reactivity of the isatin (B1672199) core, especially at the C3-carbonyl position, allows for straightforward functionalization through nucleophilic substitution reactions. ossila.com This reactivity has been exploited to create novel compounds with significant biological and chemical properties.

For instance, condensation reactions with thiosemicarbazides lead to the formation of 5-(trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazone derivatives. nih.gov These compounds have been investigated for their potential therapeutic applications, with some derivatives showing potent activity against Mycobacterium tuberculosis and inhibitory effects on the IL-1 receptor, which is implicated in inflammatory diseases. nih.govresearchgate.net Structure-activity relationship (SAR) studies have indicated that the presence of the trifluoromethoxy group at the 5-position can be crucial for enhancing the biological activity of these isatin-based thiosemicarbazones. researchgate.net

Furthermore, 5-(trifluoromethoxy)isatin is used to synthesize luminescent gold(I) complexes, which have shown cytotoxicity towards cancer cells. ossila.com It has also been employed as a component in modifying rhodamine-based structures for applications in selective ion detection. ossila.com

Table 1: Examples of Advanced Heterocyclic Compounds Derived from 5-(Trifluoromethoxy)isatin

Derivative ClassSpecific ExampleApplication/FindingSource(s)
Thiosemicarbazones 5-(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones)Lead compounds for developing agents with anti-interleukin-1 activity; IC₅₀ values as low as 0.07 µM. researchgate.net
Thiosemicarbazones 5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione 3-thiosemicarbazonesPotent inhibitors against Mycobacterium tuberculosis H37Rv. nih.gov
Gold(I) Complexes Isatin-gold(I) derivativesLuminescent properties (emission at 400 nm) and cytotoxicity against cancer cells (IC₅₀ as low as 0.28 μM). ossila.com
Rhodamine Hybrids Rhodamine-isatin frameworkUsed for the selective detection of Cr³⁺ ions. ossila.com

Scaffold for Incorporation of the Trifluoromethoxy Moiety into Diverse Molecular Architectures

The trifluoromethoxy (-OCF₃) group is highly sought after in drug discovery and materials science due to its unique electronic properties and its ability to improve a molecule's metabolic stability and membrane permeability. rsc.org this compound serves as an essential scaffold for introducing this valuable moiety into a wide array of molecular structures. vulcanchem.comrsc.org The indoline (B122111) ring system, a bicyclic structure combining a benzene (B151609) ring with a pyrrolidine (B122466) ring, provides a stable and synthetically tractable platform for further chemical modifications. vulcanchem.com

The electron-withdrawing nature of the -OCF₃ group influences the electronic density across the aromatic system, which in turn modulates the reactivity and intermolecular interactions of the resulting molecule. vulcanchem.com This makes the this compound scaffold a key intermediate for creating derivatives with tailored properties. In medicinal chemistry, the enhanced lipophilicity conferred by the trifluoromethoxy group can improve a drug candidate's ability to cross biological membranes, such as the blood-brain barrier. vulcanchem.com

The utility of trifluoromethoxylated building blocks is well-established, and having the -OCF₃ group pre-installed on a versatile scaffold like indoline simplifies the synthesis of complex target molecules, avoiding the often harsh conditions required for direct trifluoromethoxylation at later stages. rsc.org

Enabling Synthesis of Fluoro-Containing Molecular Scaffolds

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties compared to their non-fluorinated analogues. beilstein-journals.orgrsc.org this compound is a prime example of a fluoro-containing molecular scaffold that enables the development of new fluorine-containing compounds. vulcanchem.comossila.comiucr.org

Starting with this building block, chemists have access to a molecule that already possesses the desirable trifluoromethoxy group. The indoline ring itself can undergo various chemical transformations, such as oxidation to the corresponding indole (B1671886) or isatin, N-alkylation, and C-H functionalization, allowing for the creation of a diverse library of fluorinated derivatives. organic-chemistry.org For example, the synthesis of 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives has been pursued to develop novel anti-inflammatory agents. researchgate.net The synthesis of various trifluoromethyl-substituted spiro[indole-triazoles] has also been achieved using fluorinated indole precursors. cem.com

The strategic placement of the -OCF₃ group on the indoline scaffold provides a reliable entry point into complex fluorinated molecules that are of significant interest in pharmaceutical and agrochemical research. ossila.combeilstein-journals.orgiucr.org

Applications in Materials Science (e.g., OLEDs, Solar Cells)

The unique electronic properties of fluorinated heterocyclic compounds make them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). ossila.com this compound and its derivatives, especially 5-(trifluoromethoxy)isatin, are recognized as valuable building blocks for creating materials for these applications. ossila.com

The introduction of fluorine-containing groups can influence the frontier molecular orbital energy levels (HOMO/LUMO) of organic materials, which is critical for efficient charge injection and transport in electronic devices. researchgate.net In the context of solar cells, an isatin-decorated fullerene (C₆₀) derivative, synthesized from 5-(trifluoromethoxy)isatin, demonstrated improved miscibility with the donor polymer P3HT in bulk heterojunction organic solar cells. ossila.com Indoline-based dyes are also utilized as sensitizers in dye-sensitized solar cells (DSSCs). sigmaaldrich.com

For OLEDs, indole-based scaffolds are used to construct hole transport materials (HTMs) and emitters. researchgate.netresearchgate.net The trifluoromethoxy group can contribute to the thermal stability and desirable photophysical properties of these materials. While direct applications of this compound in final device structures are part of ongoing research, its role as a fluorinated building block is crucial for the synthesis and future development of advanced materials for OLEDs and solar cells. ossila.com

Future Directions in 5 Trifluoromethoxy Indoline Research

Development of Novel and Sustainable Synthetic Methodologies

The progression of research involving 5-(trifluoromethoxy)indoline and its derivatives is intrinsically linked to the innovation of synthetic methodologies that are not only efficient but also environmentally benign. Current synthetic strategies often rely on multi-step processes or harsh reagents. The future in this domain points towards the adoption of greener and more sustainable practices.

Key areas for development include:

Catalytic Systems: The use of novel catalysts is a promising avenue. For instance, developing protocols that utilize recyclable catalysts like Amberlyst A-15 or employ ionic liquids such as 1-Butyl-3-methylimidazolium bromide ([bmim]Br) as both solvent and catalyst can lead to cleaner reactions with higher yields and shorter reaction times. tandfonline.comchemrevlett.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for synthesizing indole (B1671886) derivatives. tandfonline.com Applying this technology to the synthesis of this compound could significantly reduce reaction times from hours to minutes and improve yields, while often eliminating the need for harsh solvents. tandfonline.com

Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions offers a streamlined approach to building complex molecular architectures from simple precursors. frontiersin.org The development of MCRs for this compound derivatives, potentially catalyzed by agents like zirconium(IV) chloride, would enhance synthetic efficiency by combining several steps and minimizing waste. frontiersin.org

Advanced Fluorination/Trifluoromethoxylation Reagents: A significant challenge lies in the introduction of the trifluoromethoxy group. Future research will likely focus on developing and utilizing safer and more efficient trifluoromethoxylating reagents. mdpi.com While traditional methods exist, newer reagents that operate under milder conditions, such as hypervalent iodine reagents, are crucial for improving the accessibility of these compounds. mdpi.com

A comparative table of conventional versus emerging sustainable synthetic approaches is presented below.

FeatureConventional MethodsSustainable/Novel Methodologies
Catalyst Often stoichiometric, harsh acids/basesRecyclable solid acids, ionic liquids, metal catalysts tandfonline.comchemrevlett.comfrontiersin.org
Energy Input Prolonged heating (conventional reflux)Microwave irradiation, ultrasound tandfonline.comchemrevlett.com
Reaction Type Multi-step, protection/deprotectionOne-pot, multi-component reactions (MCRs) frontiersin.org
Solvents Volatile organic compounds (VOCs)Ionic liquids, water, or solvent-free conditions tandfonline.comchemrevlett.com
Efficiency Lower yields, long reaction timesHigher yields, significantly reduced reaction times tandfonline.comfrontiersin.org

Exploration of Undiscovered Reactivity Profiles

While the core reactivity of the indoline (B122111) nucleus is understood, the influence of the potent electron-withdrawing trifluoromethoxy group at the 5-position opens avenues for discovering novel chemical transformations. Future studies will aim to systematically explore the reactivity of this compound and its derivatives.

Oxidation and Reduction: The indoline ring can be oxidized to the corresponding indole or oxindole. Investigations into selective oxidation reactions, perhaps using enzyme-mimicking catalysts like Mn-containing mini-enzymes, could yield novel oxidized products with unique properties. acs.org The reaction outcomes can be highly dependent on conditions and substitutions on the indole nitrogen. acs.org

Nucleophilic and Electrophilic Substitution: The reactivity of the carbonyl group in derivatives like 5-(trifluoromethoxy)isatin (B62976) is a key area for exploration. The C3-carbonyl is particularly susceptible to nucleophilic attack, a feature that can be exploited for creating complex 3-substituted derivatives. ossila.com Furthermore, exploring the chemistry of indolynes derived from trifluoromethoxy-substituted precursors could lead to new substituted indoles via regioselective nucleophilic additions. acs.org

Cycloaddition Reactions: The use of this compound derivatives in cycloaddition reactions is an underexplored area. Developing protocols for reactions like 1,3-dipolar cycloadditions could generate novel and complex heterocyclic systems fused to the indoline core, a strategy that has been successful for related scaffolds. chemrevlett.com

Advanced Spectroscopic Characterization of Complex Derivatives

As increasingly complex derivatives of this compound are synthesized, their unambiguous structural confirmation will necessitate the use of advanced spectroscopic techniques. While standard methods like NMR and IR are foundational, future research will rely on a synergistic combination of multiple analytical methods.

Multi-dimensional NMR Spectroscopy: For complex structures, such as spiro-fused derivatives or those with multiple stereocenters, 1D NMR (¹H and ¹³C) may not be sufficient. Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be essential for complete structural elucidation and assignment of all proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass measurements, allowing for the unambiguous determination of elemental compositions, which is critical for confirming the identity of novel compounds.

Single-Crystal X-ray Diffraction (SC-XRD): This technique provides definitive proof of a molecule's three-dimensional structure, including absolute stereochemistry. For novel or structurally ambiguous derivatives of this compound, obtaining single crystals for X-ray analysis will be a crucial goal to validate structures proposed by other spectroscopic methods. mdpi.comresearchgate.net

The table below summarizes key spectroscopic data for a representative complex indoline derivative, highlighting the detailed characterization required.

TechniqueObservation for a Representative Derivative (e.g., a Spirooxindole) nih.govPurpose
IR (cm⁻¹) 3481–3282 (N-H), 2236–2169 (C≡N), 1716–1679 (C=O, lactam)Identification of key functional groups.
¹H NMR (δ, ppm) Multiple singlets for N-H protons (e.g., 5.68–5.90, 9.22–9.50, 11.86–12.29)Elucidation of the proton environment and connectivity.
¹³C NMR (δ, ppm) Signals corresponding to spiro carbon, aromatic carbons, and functional group carbons.Mapping the carbon skeleton of the molecule.
Mass Spec (m/z) Molecular ion peak corresponding to the calculated molecular weight.Confirmation of molecular weight and fragmentation pattern.

Deeper Computational Insights into Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for modern chemical research. For this compound, computational studies can provide profound insights that complement experimental findings.

Predicting Reactivity and Selectivity: Computational models can predict the regioselectivity of reactions. For example, in nucleophilic additions to arynes, distortion energy calculations can explain and predict where a nucleophile will attack, a model that could be extended to trifluoromethoxy-substituted indolynes. acs.org

Understanding Molecular Properties: DFT calculations can be used to determine a range of electronic properties, such as frontier molecular orbital (FMO) energies (HOMO-LUMO gap), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. researchgate.netacs.org These calculations help in understanding the stability, reactivity, and potential intermolecular interactions of new derivatives. researchgate.net

Molecular Docking Studies: In the context of medicinal chemistry, molecular docking simulations are used to predict how a ligand, such as a this compound derivative, might bind to a biological target like an enzyme or receptor. nih.gov These studies can guide the design of more potent and selective compounds by analyzing binding interactions at the active site. nih.gov

Future research will see a tighter integration of these computational approaches with experimental work, creating a feedback loop where computational predictions guide synthetic efforts, and experimental results validate and refine computational models.

Q & A

Q. Example SAR Table :

DerivativeR-Group ModificationTarget Activity (IC50, μM)Key Interaction
A–CF30.040Hydrophobic pocket
B–OCH31.3Polar interactions

What computational approaches predict binding interactions of this compound derivatives with biological targets?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses. For BRAFV600E inhibition, the scaffold forms hydrogen bonds with Asp594 (–9.50 kcal/mol ΔG) and hydrophobic interactions with Phe583 .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in explicit solvent .

Q. Example Docking Results :

Target ProteinΔG (kcal/mol)Key ResiduesSoftware
BRAFV600E–9.50Asp594, Phe583AutoDock
5-HT2C–8.20Thr529Schrödinger

How can researchers resolve contradictions in SAR data for this compound derivatives?

Advanced Research Question
Methodological Answer:

  • Systematic Screening : Use orthogonal assays (e.g., SPR, ITC) to validate binding affinities .
  • Biophysical Probes : Fluorescence polarization assays quantify direct target engagement.
  • Meta-Analysis : Compare datasets across studies to identify outliers or assay-specific artifacts .

Q. Example Workflow :

Hypothesis : Conflicting IC50 values may arise from assay conditions.

Testing : Re-evaluate top hits under standardized protocols (pH 7.4, 37°C).

Resolution : Identify temperature-sensitive binding modes via cryo-EM .

What techniques characterize the crystalline forms of this compound derivatives?

Advanced Research Question
Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures (e.g., monoclinic P21/c space group) to identify packing interactions .
  • DSC/TGA : Determine thermal stability (e.g., melting points >200°C) and hydrate formation .

Q. Example Crystallographic Data :

ParameterValue
Space GroupP21/c
Unit Cell Dimensionsa=8.2 Å, b=12.4 Å
Hydrogen BondsN–H⋯O (2.85 Å)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.